6,7-Dimethoxy-2-methyl-1,2-dihydrophthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-2-methyl-1,2-dihydrophthalazin-1-one is a chemical compound with the molecular formula C₁₁H₁₂N₂O₃ and a molecular weight of 220.22 g/mol . It is known for its unique structure and properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-methyl-1,2-dihydrophthalazin-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the condensation of 6,7-dimethoxyphthalic anhydride with methylamine, followed by cyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-methyl-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
6,7-Dimethoxy-2-methyl-1,2-dihydrophthalazin-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-methyl-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2-dihydrophthalazin-1-one: Similar in structure but lacks the methyl group at the 2-position.
6,7-Dimethoxyphthalazinone: Another related compound with slight structural differences.
Uniqueness
6,7-Dimethoxy-2-methyl-1,2-dihydrophthalazin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
6,7-dimethoxy-2-methylphthalazin-1-one |
InChI |
InChI=1S/C11H12N2O3/c1-13-11(14)8-5-10(16-3)9(15-2)4-7(8)6-12-13/h4-6H,1-3H3 |
InChI Key |
GTLVCHMKYZNVLQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC(=C(C=C2C=N1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.